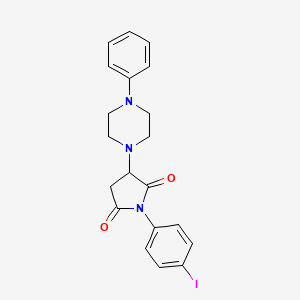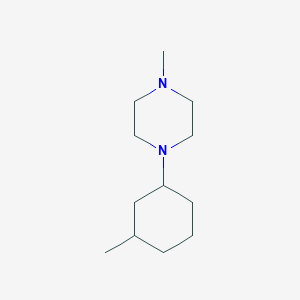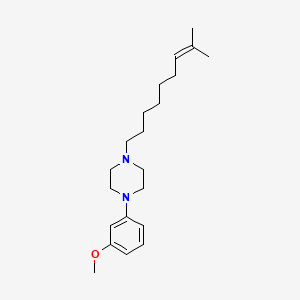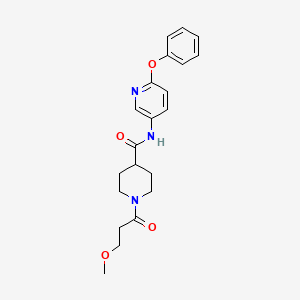
1-(4-iodophenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-iodophenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione, commonly known as IPP, is a novel chemical compound with potential applications in scientific research. This compound has been synthesized through a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
作用机制
The mechanism of action of IPP is not fully understood, but it is believed to act as a partial agonist at the dopamine and serotonin receptors. This compound has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its effects on mood and behavior. IPP has also been shown to inhibit the reuptake of dopamine and serotonin, which may further contribute to its effects on these neurotransmitter systems.
Biochemical and Physiological Effects:
IPP has been shown to have a variety of biochemical and physiological effects, including changes in neurotransmitter release and receptor activity. This compound has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its effects on mood and behavior. IPP has also been shown to inhibit the reuptake of dopamine and serotonin, which may further contribute to its effects on these neurotransmitter systems. Additionally, IPP has been shown to have effects on the activity of other neurotransmitter systems, such as the noradrenaline and acetylcholine systems.
实验室实验的优点和局限性
IPP has several advantages for laboratory experiments, including its high purity and yield, as well as its potential applications in neuroscience research. However, there are also limitations to the use of IPP in laboratory experiments. For example, this compound may have off-target effects on other neurotransmitter systems, which could complicate the interpretation of results. Additionally, the synthesis of IPP can be complex and time-consuming, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on IPP, including further studies on its mechanism of action and effects on neurotransmitter systems. Additionally, researchers may investigate the potential applications of IPP in the treatment of addiction, depression, and other psychiatric disorders. Further studies may also investigate the potential use of IPP in combination with other compounds or therapies. Finally, researchers may explore alternative synthesis methods for IPP that are more efficient or cost-effective than current methods.
In conclusion, IPP is a novel chemical compound with potential applications in scientific research, particularly in the field of neuroscience. This compound has been synthesized through a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. Further research is needed to fully understand the potential applications of IPP and to optimize its use in laboratory experiments.
合成方法
IPP can be synthesized through a variety of methods, including the reaction of 4-iodoaniline with 4-phenylpiperazine followed by cyclization with succinic anhydride. Other methods include the reaction of 4-iodoaniline with 4-phenylpiperazine followed by cyclization with maleic anhydride or phthalic anhydride. The synthesis of IPP has been studied extensively, and researchers have optimized the reaction conditions to yield high purity and yield of the compound.
科学研究应用
IPP has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to modulate the activity of the dopamine and serotonin systems, which are involved in a variety of neurological processes such as reward, motivation, and mood regulation. IPP has also been shown to have potential applications in the treatment of addiction, depression, and other psychiatric disorders.
属性
IUPAC Name |
1-(4-iodophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20IN3O2/c21-15-6-8-17(9-7-15)24-19(25)14-18(20(24)26)23-12-10-22(11-13-23)16-4-2-1-3-5-16/h1-9,18H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCPABKZDPONKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)I)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5164110.png)

![4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5164123.png)
![2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol](/img/structure/B5164128.png)

![2-{[3-(2-bromophenoxy)propyl]amino}ethanol](/img/structure/B5164138.png)

![2-{[6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5164153.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5164165.png)
![2-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]methyl}-3H-imidazo[4,5-c]pyridine diethanedioate](/img/structure/B5164167.png)
![5-acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5164185.png)


![N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine](/img/structure/B5164234.png)